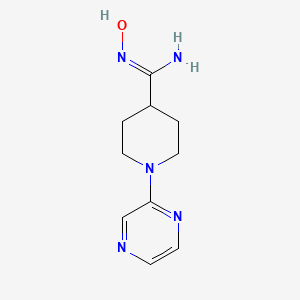

N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide” is a biochemical used for proteomics research . It has a molecular formula of C10H15N5O and a molecular weight of 221.26 .

Physical And Chemical Properties Analysis

The molecular weight of “N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide” is 221.26 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of related pyrazole derivatives have been explored for their potential antitumor, antifungal, and antibacterial activities. A study by Titi et al. (2020) involved the synthesis of compounds through the reaction of hydroxymethyl pyrazole derivatives, leading to the identification of antitumor and antimicrobial pharmacophore sites. The synthesized compounds were characterized using various spectroscopic methods and single crystal X-ray crystallography, providing a foundation for understanding the structural basis of their biological activities (Titi et al., 2020).

Antiproliferative and Catalytic Activities

Research by Choroba et al. (2019) focused on copper(ii) complexes with pyrazine derivatives, examining their antiproliferative activity against human carcinomas and their catalytic activity in the oxidation of alkanes and alcohols. This study highlights the potential of pyrazine-based compounds in developing anticancer therapies and their application in catalysis, showcasing the versatility of such compounds in both biological and chemical processes (Choroba et al., 2019).

Antimicrobial Activity

The antimicrobial potential of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides synthesized through microwave irradiation conditions was investigated by Jyothi and Madhavi (2019). These compounds exhibited promising antimicrobial activity, underscoring the relevance of pyrazine derivatives in addressing microbial resistance and developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Mecanismo De Acción

The presence of a pyrazine ring in the structure could potentially influence its biological activity. Pyrazine derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

The hydroxy group attached to the piperidine ring could potentially enhance the compound’s solubility and bioavailability, influencing its pharmacokinetic properties .

The carboximidamide group might be involved in hydrogen bonding with biological targets, influencing the compound’s mode of action .

Propiedades

IUPAC Name |

N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c11-10(14-16)8-1-5-15(6-2-8)9-7-12-3-4-13-9/h3-4,7-8,16H,1-2,5-6H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFZLUILBIZZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=NO)N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1/C(=N/O)/N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/no-structure.png)

![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)

![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)

![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)